1,3-Dioxane;hydrate
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Overview
Description
1,3-Dioxane;hydrate is an organic compound with the molecular formula C4H8O2. It is a saturated six-membered heterocycle with two oxygen atoms at the 1- and 3-positions. This compound is known for its low toxicity and is used in various industrial and scientific applications .
Preparation Methods
1,3-Dioxane;hydrate can be synthesized through the reaction of formaldehyde and 1,3-propanediol in the presence of Brönsted or Lewis acid catalysts . The reaction typically involves refluxing toluene with toluenesulfonic acid as a catalyst, allowing continuous removal of water using a Dean-Stark apparatus . Industrial production methods often involve similar processes but on a larger scale, ensuring high yields and purity.
Chemical Reactions Analysis
1,3-Dioxane;hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reduction can be achieved using hydrogen gas (H2) with nickel (Ni) or rhodium (Rh) catalysts.
Substitution: It can undergo nucleophilic substitution reactions with reagents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Major Products: These reactions often yield derivatives like lactones or related cleavage products.
Scientific Research Applications
1,3-Dioxane;hydrate is used in various scientific research applications:
Chemistry: It serves as a protecting group for carbonyl compounds, stabilizing them against nucleophiles and bases.
Medicine: Its low toxicity makes it a suitable candidate for pharmaceutical research and drug formulation.
Industry: It is used in the production of polymers and as a solvent in various chemical processes.
Mechanism of Action
The mechanism by which 1,3-Dioxane;hydrate exerts its effects involves its ability to form stable cyclic structures. This stability is due to the interactions between the oxygen atoms and the carbon framework, which provide resistance to various chemical reactions . In gas hydrate formation, it acts as a promoter, enhancing the stability and storage capacity of methane hydrates .
Comparison with Similar Compounds
1,3-Dioxane;hydrate can be compared with other similar compounds such as:
1,4-Dioxane: An isomer with greater commercial value, used primarily as a solvent.
1,3-Dioxolane: A five-membered ring compound used in similar applications but with different chemical properties.
Tetrahydrofuran (THF): Another cyclic ether used as a solvent and in the formation of gas hydrates.
This compound is unique due to its dual-function as a thermodynamic and kinetic promoter in gas hydrate technology, making it highly valuable in energy storage applications .
Properties
CAS No. |
51105-19-2 |
---|---|
Molecular Formula |
C4H10O3 |
Molecular Weight |
106.12 g/mol |
IUPAC Name |
1,3-dioxane;hydrate |
InChI |
InChI=1S/C4H8O2.H2O/c1-2-5-4-6-3-1;/h1-4H2;1H2 |
InChI Key |
QLJLOISUHTXGLK-UHFFFAOYSA-N |
Canonical SMILES |
C1COCOC1.O |
Origin of Product |
United States |
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